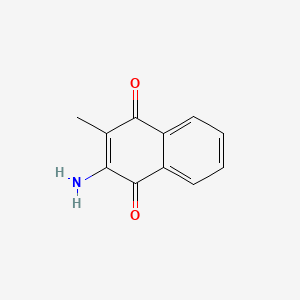

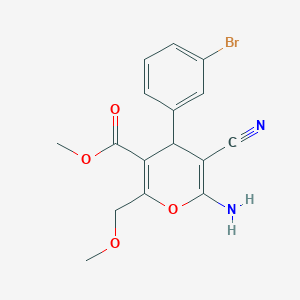

2-Amino-3-methylnaphthalene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-methylnaphthalene-1,4-dione is a compound that is part of the naphthalene family, characterized by a two-ring system with various substituents that can significantly alter its chemical and physical properties. The compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of related 2-aminonaphthalene derivatives has been explored through different methods. One approach involves the intramolecular carbopalladation of nitriles, specifically using (2-Iodophenyl)acetonitrile and internal alkynes to produce 3,4-disubstituted 2-aminonaphthalenes with high yields and good regioselectivity . Another method described is a one-pot, three-component reaction involving isatins, 2-hydroxy-1,4-naphthoquinone, and ammonium acetate under catalyst-free conditions, which efficiently yields 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been characterized using various spectroscopic techniques. For instance, the Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was analyzed by NMR, IR, and UV-Vis spectroscopies, and its structure was further confirmed by Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

The reactivity of similar amino-substituted naphthalene derivatives has been studied in various chemical reactions. For example, the Vilsmeier reaction has been used to differentiate between N-aminophthalimides and phthalazine 1,4-diones, involving nitrogen cyclization and tautomerization processes . Additionally, the synthesis and reactions of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione have been explored, demonstrating the compound's ability to undergo transformations to produce sulfoxide derivatives and phosphonium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The Schiff base compound mentioned earlier exhibits significant anticorrosion properties for iron and copper, as investigated using DFT calculations. The compound's reactivity was predicted by computing local and global reactivity descriptors, showing excellent agreement with experimental data . The crystal structures of related compounds have also been discussed, providing insights into their intermolecular interactions and stability .

Scientific Research Applications

Chemical Characterization and Detection Applications

2-Amino-3-methylnaphthalene-1,4-dione and its derivatives are characterized through various techniques such as NMR, FTIR, and mass spectrometry. Notably, compounds like 2-amino-3-bromonaphthalene-1,4-dione demonstrate effectiveness in selectively detecting Hg and Ni ions, suggesting potential applications in environmental monitoring and chemical sensing (Aggrwal et al., 2021).

Synthesis and Solubility Studies

Studies on the solubility of derivatives of this compound in supercritical carbon dioxide are significant for understanding the compound's behavior under different conditions. This research is crucial for applications in pharmaceuticals and material sciences, providing insights into the compound's solubility and potential uses in various formulations (Zacconi et al., 2020).

Biological Activity and Therapeutic Potential

Derivatives of this compound, such as 2-amino-3-iodonaphthalene-1,4-dione, have shown potential as inhibitors of specific enzymes like aldo-keto reductase 1. This suggests possible therapeutic applications, particularly in the context of age-related conditions and hormonal therapies (Piermattey et al., 2022).

Application in Dye Synthesis

The compound and its derivatives have been explored in the synthesis of dyes. For instance, the synthesis of dyes involving derivatives of 2-hydroxynaphthalene-1,4-dione demonstrates the compound's utility in producing various pigments, which could have applications in textiles, art, and industrial coloring processes (Asghari-Haji et al., 2016).

Sensor Development

This compound derivatives have been used in the development of sensors, such as colorimetric sensors for specific biomolecules. This showcases their potential in biochemical analysis and diagnostic applications (Shang et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is a synthetic analog of menadione , also known as vitamin K3 , which is known to have vitamin K activity .

Mode of Action

As an analog of menadione , it may share similar interactions with its targets. Menadione is known to accept electrons through reduction processes, followed by oxidation, thus establishing a redox cycle .

Biochemical Pathways

As an analog of menadione , it may affect similar pathways. Menadione is known to be converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 .

Result of Action

One of the compounds, namely 2-Amino-3-methylnaphthalene-1,4-dione , was found to inhibit the growth of HeLa cervical cancer cells selectively, even better than vitamin K3, at a non-toxic concentration for healthy cells . The selectivity index of this compound for HeLa cells was calculated approximately as “3” .

Action Environment

It is recommended to keep the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c .

properties

IUPAC Name |

2-amino-3-methylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYHMFJDZYADEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)

![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)